molecular formula C17H16N2O4S B278505 Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate

Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate

Cat. No. B278505
M. Wt: 344.4 g/mol
InChI Key: IIWFAIJWKVWBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of thiophene carboxylates and is commonly referred to as CMPT. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of CMPT is not fully understood. However, it has been proposed that CMPT inhibits the activity of various enzymes and signaling pathways that are involved in cancer growth, inflammation, and viral replication. For example, CMPT has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth and survival. CMPT has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the replication of viruses. CMPT has also been shown to have low toxicity in normal cells and animals.

Advantages And Limitations For Lab Experiments

One advantage of using CMPT in lab experiments is its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. This makes it a valuable tool for studying the mechanisms of cancer growth, inflammation, and viral replication. However, one limitation of using CMPT is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of CMPT. One direction is to study its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to improve the synthesis method of CMPT to increase its yield and purity. Additionally, the mechanism of action of CMPT needs to be further elucidated to understand how it inhibits the activity of various enzymes and signaling pathways. Finally, the toxicity of CMPT needs to be further studied to determine its safety for use in humans.
In conclusion, CMPT is a chemical compound that has been widely used in scientific research due to its unique properties. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. CMPT has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. There are several future directions for the study of CMPT, including its potential as a therapeutic agent, improving the synthesis method, understanding its mechanism of action, and determining its toxicity.

Synthesis Methods

The synthesis of CMPT involves the reaction of 3-methylphenol with 2-chlorothiophene-3-carboxylic acid, followed by the reaction with methyl cyanoacetate and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain CMPT. The yield of CMPT can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.

Scientific Research Applications

CMPT has been widely used in scientific research due to its unique properties. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. CMPT has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, CMPT has been shown to inhibit the replication of the hepatitis C virus and the dengue virus.

properties

Product Name

Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 4-cyano-3-methyl-5-[[2-(3-methylphenoxy)acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C17H16N2O4S/c1-10-5-4-6-12(7-10)23-9-14(20)19-16-13(8-18)11(2)15(24-16)17(21)22-3/h4-7H,9H2,1-3H3,(H,19,20)

InChI Key

IIWFAIJWKVWBTH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N

Origin of Product

United States

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